4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile
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Overview
Description
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile is a heterocyclic compound that features a pyrrolidine ring substituted with a 5-methylthiophene group and a nitrile groupThe presence of both the pyrrolidine and thiophene rings in its structure contributes to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene and nitrile groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine and a nitrile source can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reaction. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Introduction of various functional groups on the thiophene ring.
Scientific Research Applications
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the nitrile group can enhance its binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds also contain a pyrrolidine ring and exhibit similar biological activities.
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring and have diverse applications in medicinal chemistry.
Uniqueness
4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and material science .
Properties
Molecular Formula |
C10H12N2S |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,5-6H2,1H3 |
InChI Key |
VZAFJFWWBKXCMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CNCC2C#N |
Origin of Product |
United States |
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